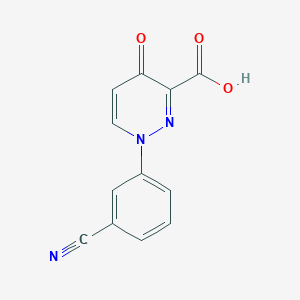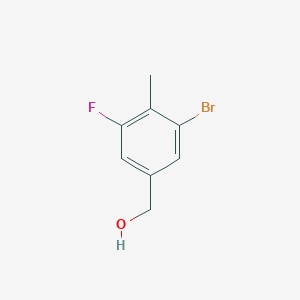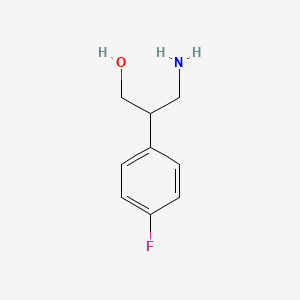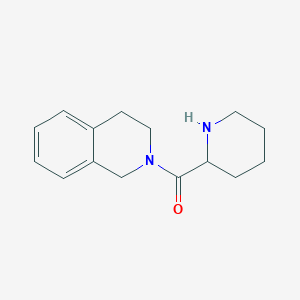
1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a phenyl group bearing a cyano substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a suitable oxidizing agent to yield the desired pyridazine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different functionalized pyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine dicarboxylic acids, while reduction can produce dihydropyridazine derivatives.
Scientific Research Applications
1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- 1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate
Uniqueness: 1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Properties
Molecular Formula |
C12H7N3O3 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
1-(3-cyanophenyl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C12H7N3O3/c13-7-8-2-1-3-9(6-8)15-5-4-10(16)11(14-15)12(17)18/h1-6H,(H,17,18) |
InChI Key |
VMFJQUPLIGCOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155862.png)
![2-[(2-fluorophenyl)sulfonyl]-N-methyl-N-phenylacetamide](/img/structure/B15155871.png)
![2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid](/img/structure/B15155879.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15155886.png)
![3-Iodobicyclo[1.1.1]pentan-1-amine](/img/structure/B15155888.png)
![{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B15155893.png)
![4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide](/img/structure/B15155911.png)
![4-(2-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15155928.png)



![2-[(2-fluorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15155958.png)

